3-Azido-1-(4-fluorophenyl)propan-1-one
Overview
Description
3-Azido-1-(4-fluorophenyl)propan-1-one is a versatile chemical compound with the molecular formula C9H8FN3O. The compound is characterized by the presence of an azido group (-N3) and a fluorophenyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with azidotrimethylsilane in the presence of a catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-(4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions.
Major Products Formed
Major products formed from these reactions include amines, oxides, and substituted derivatives of this compound.
Scientific Research Applications
3-Azido-1-(4-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is employed in the study of biological processes and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azido-1-(4-fluorophenyl)propan-1-one is largely based on its propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that can participate in various chemical reactions, including polymer crosslinking and the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Azido-1-(4-fluorophenyl)propan-1-one include:
- 3-Azido-1-(4-chlorophenyl)propan-1-one
- 3-Azido-1-(4-bromophenyl)propan-1-one
- 3-Azido-1-(4-methylphenyl)propan-1-one
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in applications where specific reactivity and stability are required.
Properties
IUPAC Name |
3-azido-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-7(2-4-8)9(14)5-6-12-13-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPJXYITELFOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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